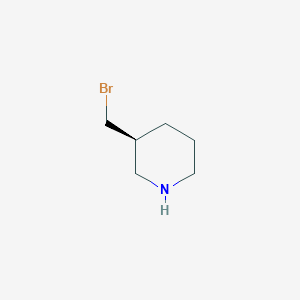

(S)-3-(Bromomethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

(3S)-3-(bromomethyl)piperidine |

InChI |

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |

InChI Key |

MMGZHQGOTPGBQL-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)CBr |

Canonical SMILES |

C1CC(CNC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Bromomethyl Piperidine and Its Chiral Derivatives

Regioselective Bromination Approaches for Bromomethylpiperidines

Regioselective bromination is crucial for introducing a bromine atom at a specific position on the piperidine (B6355638) scaffold. Two primary methods are the direct radical bromination of a methyl group and the conversion of a hydroxymethyl intermediate.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Radical Initiators

The Wohl-Ziegler reaction is a well-established method for the bromination of allylic and benzylic positions using N-Bromosuccinimide (NBS) under radical conditions. researchgate.netmychemblog.com This method can also be applied to the bromination of unactivated C-H bonds, such as those in a methyl group attached to a piperidine ring, although selectivity can be a challenge. The reaction proceeds via a free-radical chain mechanism. organic-chemistry.orglibretexts.org

The process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the methyl group of a suitably N-protected 3-methylpiperidine (B147322) to form a primary radical. This radical then reacts with NBS to yield the desired 3-(bromomethyl)piperidine and a succinimidyl radical, which continues the chain reaction. It is crucial to maintain a low concentration of bromine in the reaction mixture to suppress competing ionic addition reactions. organic-chemistry.org NBS serves as a constant, low-concentration source of bromine. libretexts.orgwikipedia.org

The efficiency and selectivity of the radical bromination are highly dependent on the reaction conditions. Key parameters to optimize include the choice of radical initiator, the solvent, and the reaction temperature. researchgate.net

Initiator Systems: Common radical initiators for Wohl-Ziegler reactions include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO). mychemblog.com These initiators decompose upon heating or photochemical irradiation to generate the radicals necessary to start the chain reaction. The choice of initiator can influence the reaction rate and selectivity.

Solvent Selection: The solvent plays a critical role in the outcome of NBS bromination. Non-polar solvents are generally preferred to minimize ionic side reactions. mychemblog.com Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to dissolve the reactants while precipitating the succinimide byproduct. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile have been found to be effective. organic-chemistry.org The use of polar solvents can lead to electrophilic bromination on the piperidine ring rather than radical substitution on the methyl group. mychemblog.com

Reaction Conditions: The reaction is typically carried out under reflux with thermal or photochemical initiation. The temperature is chosen based on the decomposition temperature of the initiator. The following table summarizes typical conditions for radical bromination.

| Initiator | Solvent | Conditions | Outcome |

| AIBN | Acetonitrile | Reflux | Favors radical substitution |

| Benzoyl Peroxide | Carbon Tetrachloride | Reflux, light irradiation | Classic Wohl-Ziegler conditions |

| AIBN | Dichloromethane | Reflux | Alternative to CCl₄ |

Bromination via Hydroxymethyl Intermediates using Phosphorous Bromides (PBr₃) or Hydrobromic Acid (HBr)

An alternative and often more selective route to 3-(bromomethyl)piperidine involves the conversion of a 3-(hydroxymethyl)piperidine precursor. This two-step approach separates the formation of the C-Br bond from the synthesis of the piperidine core, often leading to higher yields and better regioselectivity. The conversion of the primary alcohol to an alkyl bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). masterorganicchemistry.combyjus.commanac-inc.co.jp

The reaction of a primary alcohol with PBr₃ typically proceeds through an Sₙ2 mechanism. masterorganicchemistry.combyjus.comchemistrysteps.com The alcohol's hydroxyl group attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack, leading to the alkyl bromide with an inversion of configuration at the carbon center. byjus.commanac-inc.co.jp

Similarly, concentrated hydrobromic acid can convert primary alcohols to alkyl bromides. The reaction involves protonation of the hydroxyl group by the acid to form a good leaving group (water), which is then displaced by the bromide ion via an Sₙ2 reaction. chemistrysteps.com

The required precursor, 3-(hydroxymethyl)piperidine (also known as 3-piperidinemethanol), is commercially available or can be synthesized through various methods. sigmaaldrich.com One common approach is the reduction of 3-piperidinecarboxylic acid or its esters.

When performing the bromination on (S)-3-(hydroxymethyl)piperidine, selectivity is a key consideration. Since the reaction with PBr₃ proceeds with inversion of configuration, starting with the (S)-alcohol would lead to the (R)-bromide. byjus.com To obtain the (S)-3-(bromomethyl)piperidine, one would need to start with (R)-3-(hydroxymethyl)piperidine. The Sₙ2 nature of these reactions is advantageous as it avoids the formation of carbocation intermediates, thus preventing rearrangements and loss of stereochemical integrity that can occur under Sₙ1 conditions. masterorganicchemistry.comchemistrysteps.com Protecting the piperidine nitrogen as a carbamate (e.g., Boc) is often necessary to prevent side reactions with the acidic reagents or intermediates.

Stereoselective and Enantiospecific Synthetic Routes to this compound Scaffolds

Accessing the enantiomerically pure this compound requires synthetic strategies that can control the stereochemistry at the C3 position of the piperidine ring. Asymmetric catalysis is a powerful tool for this purpose.

Asymmetric Catalysis in Piperidine Ring Formation

Instead of resolving a racemic mixture or using a chiral starting material, asymmetric catalysis can be employed to construct the chiral piperidine ring from achiral precursors. A notable strategy involves the functionalization of pyridine (B92270) derivatives. nih.gov

One such advanced method is a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.orgacs.org This approach typically involves a three-step process:

Partial reduction of pyridine : Pyridine is first activated and partially reduced to form a dihydropyridine derivative.

Rh-catalyzed asymmetric carbometalation : The key stereochemistry-defining step involves the reaction of the dihydropyridine with a boronic acid in the presence of a chiral rhodium catalyst. This creates a 3-substituted tetrahydropyridine with high enantioselectivity. The choice of the chiral ligand on the rhodium catalyst determines whether the (S) or (R) enantiomer is formed.

Reduction : The resulting enantioenriched tetrahydropyridine is then reduced to the corresponding chiral 3-substituted piperidine. nih.gov

This methodology provides a versatile route to a wide range of enantioenriched 3-substituted piperidines. nih.gov While this method directly installs substituents like aryl or vinyl groups, subsequent chemical modifications would be necessary to convert these substituents into a bromomethyl group to yield the final target compound, this compound. The crucial aspect of this method is its ability to establish the desired absolute stereochemistry at the C3 position of the piperidine ring with high fidelity. nih.govacs.org

Diastereoselective Cyclization Strategies for Chiral Piperidine Derivatives

Diastereoselective cyclization reactions represent a powerful tool for the construction of stereochemically complex piperidine rings. These methods often establish multiple stereocenters in a single step with a high degree of control.

One notable approach is the visible-light-driven radical silylative cyclization of aza-1,6-dienes. This method allows for the stereoselective synthesis of densely functionalized piperidines in a highly atom-economical manner nih.gov. The diastereoselectivity of this 6-exo-trig cyclization is influenced by the substitution pattern of the olefin, with density functional theory (DFT) calculations suggesting that the formation of a transition state where a substituent occupies an axial position in the forming piperidine ring can impact the stereochemical outcome due to 1,3-diaxial repulsion nih.gov.

Another effective strategy is the aza-Prins cyclization, which has been utilized to create 2,4,6-trisubstituted piperidines semanticscholar.org. Furthermore, a three-component vinylogous Mannich-type reaction inspired by the biosynthesis of piperidine alkaloids has been developed. This method uses a functionalized dienolate and can lead to the formation of cyclized chiral dihydropyridinone compounds, which serve as versatile intermediates for various chiral piperidines rsc.orgrsc.org. The stereoselectivity of these reactions is a key aspect of their utility in synthesizing complex chiral molecules.

Table 1: Comparison of Diastereoselective Cyclization Strategies for Piperidine Synthesis

| Methodology | Key Features | Typical Diastereoselectivity |

|---|---|---|

| Visible-Light-Driven Silylative Cyclization | Atom-economical, radical-based cyclization of aza-1,6-dienes. | Poor to excellent, dependent on substrate. |

| Aza-Prins Cyclization | Formation of 2,4,6-trisubstituted piperidines. | Generally high. |

| Three-Component Mannich Reaction | Biosynthesis-inspired, forms chiral dihydropyridinone intermediates. | High stereoselectivity. |

Enantiospecific Transformations from Chiral Precursors

The use of chiral precursors, often derived from the chiral pool, provides a reliable pathway to enantiomerically pure piperidine derivatives. This approach leverages existing stereocenters to direct the formation of new ones.

A common strategy involves the use of amino acids as starting materials. For instance, chiral 3-substituted piperazines have been synthesized from optically pure amino acids, which are converted into 1,2-diamines and subsequently undergo annulation to form the piperazine core nih.gov. A similar principle can be applied to the synthesis of chiral piperidines.

Chemo-enzymatic dearomatization of activated pyridines is another innovative approach. This method has been successfully employed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines nih.govacs.org. The key step often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines nih.gov. This methodology has been applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib nih.govnih.gov.

The synthesis of (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, a potential impurity in Paroxetine, demonstrates the synthesis of a specific chiral piperidine derivative from a chiral precursor. In this synthesis, the desired product was obtained with an enantiomeric excess (ee) of 97% and a purity of over 98.5% via HPLC analysis google.com. While not this compound, this precursor could potentially be converted to the target compound through functional group manipulation, such as mesylation followed by bromide displacement.

Table 2: Enantiospecific Synthesis of a Chiral Piperidine Intermediate

| Precursor | Target Compound | Key Transformation | Enantiomeric Excess (ee) |

|---|---|---|---|

| (3S,4R)-methyl 4-(4-fluorophenyl)-6-hydroxy-l-methyl-2-oxopiperidine-3-carboxylate | ((3S,4R)-4-(4-fluorophenyl)-l-methylpiperidin-3-yl)methanol | Reduction with Sodium Borohydride (B1222165) and BF3-Etherate | 97% |

Chemical Resolution Techniques for Enantiomer Separation

Chemical resolution is a classical yet effective method for separating racemic mixtures of chiral compounds. This technique involves the reaction of a racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated based on their different physical properties, such as solubility.

For racemic mixtures of piperidine derivatives, chiral acids are commonly employed as resolving agents. These include derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid, and mandelic acid google.comgoogle.com. The reaction of a racemic piperidine with an enantiomerically pure acid leads to the formation of two diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution.

The choice of resolving agent and solvent system is crucial for efficient separation. For example, in the resolution of racemic ethyl nipecotate, di-benzoyl-L-tartaric acid and (S)-mandelic acid have been shown to be effective google.com. The process typically involves heating the mixture to dissolve the salts and then cooling it to allow for the precipitation of the less soluble diastereomer google.com. After separation, the chiral piperidine can be recovered by treatment with a base to neutralize the acid. While this method is effective, it is important to note that multiple recrystallizations may be necessary to achieve high enantiomeric purity libretexts.orglibretexts.org.

Table 3: Common Chiral Resolving Agents for Racemic Piperidines

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| Di-benzoyl-L-tartaric acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. |

| (S)-Mandelic acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. |

| (+)-Tartaric acid | Chiral Acid | Formation of diastereomeric salts with differing solubilities. |

Large-Scale and Flow Chemistry Methodologies for Bromomethylpiperidine Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are scalable, reproducible, and efficient. Continuous flow chemistry has emerged as a powerful technology to meet these demands, offering advantages in terms of safety, control, and throughput.

Continuous Flow Bromination for Enhanced Scalability and Reproducibility

Continuous flow technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as bromination. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise temperature control, leading to improved safety and reproducibility.

While a specific continuous flow synthesis of this compound is not extensively documented, the principles of continuous flow benzylic bromination are directly applicable. These processes often utilize a packed-bed reactor containing a supported reagent or catalyst. The starting material is continuously pumped through the reactor, where it reacts to form the brominated product. This setup allows for the production of multi-gram quantities of product by simply extending the operation time researchgate.net. The use of in-line purification techniques, such as scavenger resins, can further streamline the process by removing byproducts and unreacted reagents in a continuous manner. The application of flow photochemistry has also been demonstrated for benzylic brominations, offering a green and efficient alternative to traditional methods researchgate.net.

Industrial Process Research and Development for Piperidine Scaffolds

The industrial synthesis of chiral piperidine scaffolds is an area of active research, with a focus on developing cost-effective and sustainable processes. Chemo-enzymatic methods are gaining prominence in this field due to their high selectivity and mild reaction conditions nih.govacs.org. These processes often employ enzymes, such as amine oxidases and reductases, to perform key stereoselective transformations nih.gov.

The development of a continuous-flow process for the synthesis of a medicinally relevant piperazine derivative highlights the potential of this technology for the industrial production of nitrogen heterocycles. This process involved consecutive reductions, including a DIBAL-H mediated ester reduction and a catalytic hydrogenation, performed in connected flow modules mdpi.com. Such integrated systems can significantly reduce manual handling and processing times, leading to more efficient and economical manufacturing processes. The insights gained from these studies can be applied to the development of industrial-scale syntheses of this compound and other valuable chiral piperidine derivatives.

Functionalization of Piperidine Nitrogen for Protected Derivatives (e.g., N-Boc, N-Benzyl)

The nitrogen atom of the piperidine ring is a key site for functionalization, often requiring protection to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are two of the most commonly used protecting groups for amines due to their stability and ease of introduction and removal.

The N-Boc protecting group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base researchgate.nettotal-synthesis.comorganic-chemistry.org. This reaction is generally high-yielding and can be performed under mild conditions researchgate.net. The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) total-synthesis.com. Automated methods for N-Boc protection using a synthesizer have also been developed, offering a convenient and efficient approach for this common transformation sigmaaldrich.com. A general method for the synthesis of N-Boc-3-(bromomethyl)piperidine involves the reaction of a piperidine precursor with Boc anhydride .

The N-benzyl group is another widely used protecting group for amines. It is typically introduced by reacting the piperidine with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate orgsyn.org. The N-benzylation of phenothiazine (B1677639) with benzyl alcohols activated by propylphosphonic acid anhydride (T3P®) provides an alternative method with good to excellent yields researchgate.net. The benzyl group is stable to a variety of reaction conditions but can be removed by catalytic hydrogenation.

Table 4: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyl (Bn) | Benzyl bromide or benzyl chloride | Catalytic hydrogenation |

Reactivity and Advanced Chemical Transformations of S 3 Bromomethyl Piperidine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary carbon-bromine bond in (S)-3-(Bromomethyl)piperidine is an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. This allows for the displacement of the bromide leaving group by a wide range of nucleophiles, providing a straightforward route to a variety of 3-substituted piperidine (B6355638) derivatives.

Nitrogen-containing nucleophiles readily react with the bromomethyl group to form new carbon-nitrogen bonds. Primary and secondary amines, for instance, can be alkylated to yield the corresponding secondary and tertiary amines, respectively. The reaction proceeds via a typical SN2 mechanism.

Another important nitrogen nucleophile is the azide (B81097) ion (N₃⁻), often sourced from sodium azide. The reaction of this compound with sodium azide provides (S)-3-(azidomethyl)piperidine. This azide derivative is a stable intermediate that can be further transformed, most notably through reduction to a primary amine or via copper-catalyzed "click" chemistry with alkynes to form triazoles.

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles that react efficiently with primary alkyl halides. wikipedia.orgsigmaaldrich.com The reaction of this compound with a thiol or thiolate results in the formation of a thioether (sulfide). Due to the high nucleophilicity of sulfur, these reactions are typically rapid and high-yielding. This transformation is a reliable method for introducing sulfur-containing moieties onto the piperidine scaffold.

Oxygen-based nucleophiles, particularly alkoxides (RO⁻), react with this compound to form ethers. This classic transformation is known as the Williamson ether synthesis. researchgate.netmaxapress.com The alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-oxygen bond. researchgate.netorganic-chemistry.org This reaction is a cornerstone of ether synthesis and is highly effective for primary alkyl halides like the one present in the target molecule. maxapress.com

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Reagent Example | Product Class |

|---|---|---|---|

| N-Alkylation | Primary/Secondary Amine | R-NH₂ / R₂NH | Substituted Amine |

| Azide Substitution | Azide Ion | Sodium Azide (NaN₃) | Organic Azide |

| Thioether Formation | Thiol/Thiolate | R-SH / R-SNa | Thioether |

| Williamson Ether Synthesis | Alkoxide | R-ONa | Ether |

Oxidative Transformations to Piperidine Derivatives

While the bromomethyl group is the primary site for substitution, the piperidine ring itself can undergo transformations. The nitrogen atom, being a secondary amine, is susceptible to oxidation. For many applications, the piperidine nitrogen is first protected (e.g., as a carbamate) or alkylated to a tertiary amine before subsequent reactions. Assuming the piperidine nitrogen is a tertiary amine (e.g., N-alkylated), it can be oxidized.

Tertiary amines, including N-substituted piperidine derivatives, can be oxidized to form N-oxides. acs.orgbldpharm.comresearchwithrutgers.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's physical and biological properties. bldpharm.com N-oxidation is a common metabolic process for many amine-containing drugs and can also be used synthetically to modify a molecule's reactivity. acs.org

Table 2: Oxidative Transformations

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide |

Reductive Transformations

Reductive processes can also be employed to modify the structure of this compound. The most common reductive transformation for this substrate involves the cleavage of the carbon-bromine bond.

This process, known as reductive dehalogenation, replaces the bromine atom with a hydrogen atom, converting the bromomethyl group into a methyl group. wikipedia.org This can be accomplished through several methods. One common approach is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). acs.orgstackexchange.com Another effective method is reaction with a hydride-donating reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which can reduce primary and secondary alkyl halides to the corresponding alkanes. vt.eduquora.com This transformation effectively removes the reactive handle, yielding (S)-3-methylpiperidine.

Table 3: Reductive Transformations

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Reductive Dehalogenation | H₂ / Pd-C or NaBH₄ | (S)-3-Methylpiperidine |

Conversion of Bromomethyl to Methyl Groups

The transformation of the bromomethyl group in this compound to a methyl group represents a formal reduction or dehalogenation. This conversion is a valuable strategic step in multi-step syntheses where the bromomethyl group serves as a handle for other transformations before being removed. Several established methods for the reduction of primary alkyl halides can be applied to achieve this conversion.

One of the most common methods is catalytic hydrogenation. This process involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to yield the corresponding alkane and hydrogen bromide. A base, such as potassium carbonate or triethylamine, is often added to neutralize the HBr formed during the reaction, preventing potential side reactions with the piperidine nitrogen.

Alternatively, hydride-based reducing agents can be employed. Reagents like lithium aluminium hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) are effective for the reduction of alkyl halides. The tributyltin hydride reduction is a free-radical chain reaction that requires a radical initiator, such as azobisisobutyronitrile (AIBN). While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts often make catalytic hydrogenation a more favorable option.

Table 1: Reagents for the Conversion of Bromomethyl to Methyl Groups

| Reagent/System | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temp. to 50 °C, 1-5 atm H₂, optional base (e.g., K₂CO₃) | Heterogeneous Catalytic Hydrogenolysis | Clean reaction, byproduct is HBr (neutralized by base). |

| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Nucleophilic Substitution (Hydride Attack) | Highly reactive, reduces many other functional groups. Requires anhydrous conditions. |

Cyclization and Annulation Reactions Involving the Bromomethyl Group

The electrophilic carbon of the bromomethyl group, combined with the nucleophilic nitrogen of the piperidine ring, makes this compound an excellent substrate for intramolecular cyclization reactions, leading to the formation of bicyclic systems.

Intramolecular cyclization occurs when a nucleophile within the same molecule attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in an SN2 reaction. While the piperidine nitrogen itself could act as the nucleophile, this would lead to a highly strained 1-azabicyclo[3.1.0]hexane system. A more common strategy involves first acylating or alkylating the piperidine nitrogen with a group containing a nucleophile.

For example, acylation of the piperidine nitrogen with a substrate containing a terminal alcohol or thiol, followed by treatment with a non-nucleophilic base, can initiate ring closure. The base deprotonates the hydroxyl or thiol group, creating an alkoxide or thiolate, which then acts as the internal nucleophile. The size of the newly formed ring is determined by the length of the chain connecting the nucleophile to the piperidine nitrogen. This approach allows for the stereocontrolled synthesis of various fused or bridged heterocyclic systems.

Table 2: Examples of Intramolecular Cyclization Strategies

| N-Substituent on Piperidine | Base | Product Type |

|---|---|---|

| -(C=O)CH₂CH₂OH | NaH | Fused Lactone (e.g., an oxazolo[3,4-a]piperidin-3-one derivative) |

| -CH₂CH=CH₂ | (for subsequent functionalization) | N/A |

The synthesis of polycyclic alkaloid skeletons, such as indolizidines, can be achieved through a powerful cascade sequence involving an initial aza-Michael addition followed by an intramolecular cyclization. The piperidine nitrogen of this compound can act as a nucleophile in a conjugate addition to a Michael acceptor, such as an α,β-unsaturated ester or ketone. rsc.orggeorgiasouthern.edu

This initial aza-Michael addition forms a new C-N bond and generates an enolate intermediate. This intermediate, or the resulting ketone/ester, possesses a nucleophilic character that can then participate in a subsequent intramolecular SN2 reaction with the bromomethyl group. This final ring-closing step forms the second ring of the indolizidine skeleton. The stereochemistry of the final product is influenced by the chirality of the starting piperidine derivative and the reaction conditions, which can control the formation of new stereocenters during the cyclization. utas.edu.auresearchgate.net

For example, reacting N-protected this compound with a Michael acceptor like methyl acrylate (B77674) would yield an intermediate adduct. After deprotection of the piperidine nitrogen, treatment with a base would facilitate an intramolecular cyclization to form a substituted indolizidinone core structure. This strategy provides a convergent and efficient route to complex nitrogen-containing polycycles. libretexts.orgresearchgate.net

Table 3: Aza-Michael/Cyclization Route to Indolizidine Core

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Aza-Michael Addition | This compound, Michael Acceptor (e.g., CH₂=CHCO₂Me) | N-alkylated piperidine intermediate | The piperidine nitrogen adds to the β-carbon of the unsaturated ester. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. nih.govlibretexts.org While traditionally used for coupling aryl or vinyl halides, significant advances have expanded its scope to include sp³-hybridized electrophiles like primary alkyl bromides. organic-chemistry.org this compound is an excellent candidate for such reactions, allowing for the direct attachment of various alkyl, vinyl, or aryl groups at the 3-position via a methylene (B1212753) linker.

The reaction involves a palladium catalyst, typically complexed with bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃). nih.gov The catalytic cycle begins with the oxidative addition of the C-Br bond of the piperidine derivative to a Pd(0) complex. This is followed by transmetalation, where an organic group is transferred from an organoboron reagent (like a boronic acid or its ester) to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mit.eduorganic-synthesis.com

This methodology is highly valued for its mild reaction conditions and broad functional group tolerance, allowing for the late-stage functionalization of complex molecules. For instance, this compound can be coupled with arylboronic acids to synthesize derivatives containing a benzylpiperidine moiety, a common structural motif in pharmacologically active compounds. nih.govnih.gov

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound (often N-Boc protected) | sp³ Carbon source |

| Nucleophile | Phenylboronic acid, Alkyl-9-BBN | sp², sp³ Carbon source |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Ligand | PCy₃, SPhos, P(t-Bu)₃ | Stabilizes Pd, facilitates oxidative addition |

| Base | K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation |

Applications of S 3 Bromomethyl Piperidine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The utility of (S)-3-(Bromomethyl)piperidine in the synthesis of complex organic molecules stems from its dual functionality. The secondary amine within the piperidine (B6355638) ring can be protected or can participate in reactions, while the primary bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the chiral piperidine scaffold to a wide array of other molecular fragments.

Chemists leverage this reactivity in multi-step syntheses to construct larger molecules piece by piece. For instance, the bromomethyl group can be displaced by carbanions, amines, alkoxides, or thiolates, forming new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. chemicalbook.com The stereocenter at the C3 position is crucial, as it imparts chirality that is often essential for the target molecule's biological function, and its presence early in a synthetic route can guide the stereochemistry of subsequent transformations. nih.gov

Utilization in Chiral Drug Design and Development

Chiral piperidine scaffolds are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. rsc.org The introduction of a specific stereocenter can significantly enhance a drug's potency, selectivity, and pharmacokinetic profile while reducing off-target effects. rsc.orgnih.gov this compound serves as a key precursor for introducing the essential 3-substituted chiral piperidine motif into pharmaceutical targets.

The (S)-3-(substituted)piperidine framework is a privileged structure found in numerous biologically active agents. researchgate.net A prominent example of its application is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell cancers. The blockbuster drug Ibrutinib contains a chiral piperidine ring linked to a pyrazolopyrimidine core. chemicalbook.comnih.gov The key chiral intermediate for Ibrutinib is (S)-N-Boc-3-hydroxypiperidine, which can be synthesized via asymmetric reduction or accessed from precursors like this compound, highlighting the industrial relevance of this specific chiral scaffold. chemicalbook.comnih.govtrea.com

Furthermore, the phenothiazine (B1677639) drug Pecazine (also known as Mepazine) was later identified as a potent and selective inhibitor of the MALT1 protease, an enzyme implicated in certain types of lymphoma. targetmol.commedchemexpress.commedchemexpress.com The structure of Pecazine features a 3-methylpiperidine (B147322) group attached to the phenothiazine nitrogen, a structure directly accessible through the alkylation of phenothiazine with a derivative of 3-(bromomethyl)piperidine. wikipedia.org

The strategic value of this compound is clearly demonstrated in its role as an intermediate for specific, well-defined pharmaceutical targets.

Pecazine (Mepazine): The chemical structure of Pecazine is 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine. wikipedia.org Its synthesis involves the crucial step of connecting the piperidine moiety to the phenothiazine core. This is achieved via a nucleophilic substitution reaction where the nitrogen atom of phenothiazine displaces a leaving group on the methyl side chain of an N-methyl-3-(halomethyl)piperidine derivative. This compound provides the exact carbon skeleton and stereochemical configuration required for this synthesis, serving as a direct precursor to the chiral component of the final drug.

Tylophorine Analogs: Tylophorine and its analogs are phenanthroindolizidine alkaloids known for their significant cytotoxic and anti-inflammatory activities. google.comdurham.ac.uk The core structure of these molecules is the indolizidine ring system, which is constructed from chiral precursors. The synthesis of these complex alkaloids often relies on chiral building blocks derived from amino acids like L-proline or other chiral synthons that establish the correct stereochemistry. google.com A chiral C3-substituted piperidine building block serves as a valuable starting point for constructing the requisite bicyclic core of these natural product analogs, making this compound a relevant tool in this area of drug discovery.

| Drug/Target Class | Therapeutic Area | Role of this compound Scaffold |

| Ibrutinib | Oncology (B-cell malignancies) | Precursor to the key chiral intermediate (S)-N-Boc-3-hydroxypiperidine. chemicalbook.comnih.gov |

| Pecazine (Mepazine) | Antipsychotic / Oncology (MALT1 inhibitor) | Provides the (1-methylpiperidin-3-yl)methyl moiety for synthesis. wikipedia.org |

| Tylophorine Analogs | Antitumor, Anti-inflammatory | Serves as a chiral building block for the indolizidine core structure. google.comdurham.ac.uk |

Integration into Agrochemical Synthesis

The piperidine ring is not only prevalent in pharmaceuticals but also a key structural motif in modern agrochemicals, including fungicides, insecticides, and herbicides. rhhz.netresearchgate.net The incorporation of a piperidine moiety can enhance a compound's metabolic stability, systemic properties in plants, and binding affinity to its biological target in pests or fungi. rhhz.net

While many commercial agrochemicals feature substitution at the N1 and C4 positions of the piperidine ring, research into structure-activity relationships (SAR) has explored other patterns. rhhz.net Studies on piperidine-containing fungicides, for example, have shown that the position of substituents significantly impacts biological activity. Specifically, the anti-phytopathogenic activity of certain compounds was found to vary depending on whether a methyl group was placed at the C2, C3, or C4 position of the piperidine ring. ajchem-a.com This demonstrates that the 3-substituted piperidine scaffold, as provided by this compound, is a relevant structural template in the design of new agrochemicals. The defined stereochemistry can lead to more selective interactions with target enzymes or receptors, potentially increasing efficacy and reducing off-target effects on non-pest organisms and the environment. google.com

Development of Specialty Chemicals and Materials with Specific Properties

Beyond its roles in life sciences, this compound is a valuable starting material for the synthesis of specialty chemicals, particularly those where chirality is a key property. One of the most significant applications in this area is the development of chiral ligands for asymmetric catalysis.

Asymmetric catalysis relies on chiral metal-ligand complexes to transfer stereochemical information to a substrate, enabling the production of a single enantiomer of a desired product. Chiral bipyridines and other ligand types are often constructed de novo from chiral precursors. durham.ac.uk this compound can be elaborated into novel chiral ligands. For example, the bromomethyl group can be used to link the piperidine to another coordinating moiety, such as a pyridine (B92270), phosphine (B1218219), or oxazoline (B21484) group. In the resulting bidentate or tridentate ligand, the chiral piperidine unit creates a stereochemically defined environment around the metal center, which can induce high enantioselectivity in a variety of chemical transformations, such as hydrogenations, allylic substitutions, or cyclopropanations. rsc.orgresearchgate.net These catalysts are high-value specialty chemicals essential for the efficient and sustainable manufacturing of chiral drugs and agrochemicals.

Derivatization for Functionalization in Advanced Materials Research

The development of advanced materials with tailored properties is a rapidly growing field. Functional polymers and materials are created by incorporating specific chemical moieties that impart desired characteristics such as catalytic activity, molecular recognition, or responsiveness to stimuli. The reactive bromomethyl group of this compound makes it an excellent candidate for the functionalization of materials. google.com

For example, it can be grafted onto polymer backbones or attached to the surface of solid supports like silica (B1680970) or resins. This derivatization introduces the chiral piperidine unit into the material. nih.govmdpi.com Such functionalized materials have several potential applications:

Chiral Stationary Phases: Polymers or silica functionalized with this compound can be used as chiral stationary phases in chromatography for the analytical or preparative separation of enantiomers.

Heterogeneous Catalysts: Immobilizing a chiral ligand or catalyst derived from this building block onto a solid support creates a heterogeneous catalyst that can be easily recovered and reused, improving the sustainability of chemical processes.

Functional Polymers: Incorporating the piperidine moiety into polymers can modify their physical properties, such as solubility or thermal stability, and introduce basic sites that can interact with other molecules or act as catalysts. Research has shown that piperidine derivatives can be used as terminating agents in controlled polymerization reactions, yielding polymers with well-defined end-groups that can be further modified. mdpi.com

Mechanistic Investigations and Stereochemical Studies of S 3 Bromomethyl Piperidine Transformations

Reaction Mechanism Elucidation for Bromination and Derivatization Pathways

The transformation of (S)-3-(bromomethyl)piperidine and its derivatives involves complex reaction mechanisms, including radical pathways and nucleophilic substitutions, which are crucial for the synthesis of various piperidine-containing compounds.

Radical Pathways in Bromination Reactions

Radical-mediated reactions provide a powerful tool for the functionalization of piperidine (B6355638) rings. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, proceeding through a radical mechanism to form piperidines. nih.gov Another approach involves the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) for the bromination of carbamate-protected N-heterocycles. nih.gov This process can lead to the formation of α-bromo-carbamates, which can then ionize to form N-acyliminium ions, key intermediates for further functionalization. nih.gov

A proposed mechanism for the formation of α-hydroxy-β,β-dibromine functionalized N-isopropyloxy protected piperidines involves the initial generation of molecular bromine. This bromine then reacts with the piperidine derivative to furnish an α-bromo-carbamate. Subsequent ionization, β-proton removal, and reaction with another bromine molecule lead to the final product. nih.gov

The following table summarizes key aspects of radical bromination reactions involving piperidine derivatives:

| Reagents | Intermediate(s) | Product(s) |

| NBS, AIBN | α-bromo-carbamate, N-acyliminium ion | α-hydroxy-β,β-dibromine functionalized piperidines |

| Molecular Bromine | α-bromo-carbamate, N-acyliminium ion | α-hydroxy-β,β-dibromine functionalized piperidines |

Nucleophilic Substitution Mechanisms (SN1/SN2)

Nucleophilic substitution reactions are fundamental to the derivatization of this compound. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate structure, nucleophile, leaving group, and solvent. organic-chemistry.orgulethbridge.caedubull.comyoutube.comlibretexts.org

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgulethbridge.ca This concerted mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgulethbridge.ca For substrates like this compound, which has a primary alkyl halide, the SN2 pathway is generally favored due to lower steric hindrance around the reactive carbon. ulethbridge.ca The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The SN1 mechanism , in contrast, is a two-step process. edubull.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. edubull.comyoutube.com This is followed by a rapid attack of the nucleophile on the planar carbocation. organic-chemistry.orgedubull.com Because the nucleophile can attack from either face of the carbocation, SN1 reactions often lead to racemization if the starting material is chiral. organic-chemistry.orgedubull.com Tertiary alkyl halides are more prone to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. youtube.com

Factors influencing the reaction pathway are summarized below:

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group | Good leaving group |

Mechanistic Insights into Alkylating Agent Behavior in Biological Systems

This compound and related structures can act as alkylating agents, which are compounds that react with electron-rich atoms in biological molecules to form covalent bonds. nih.govoncohemakey.com

Covalent Bonding with Nucleophilic Biological Sites

Alkylating agents exert their biological effects by forming covalent bonds with nucleophilic sites in macromolecules such as DNA and proteins. oncohemakey.comnursingcenter.com The reactivity of these agents often involves the formation of highly reactive intermediates, such as carbonium ions or aziridinium ions. oncohemakey.comoncohemakey.com These intermediates then readily react with electron-rich atoms, including the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. nih.gov

Bifunctional alkylating agents possess two reactive groups, enabling them to form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand). oncohemakey.comnih.gov These interstrand cross-links are particularly cytotoxic as they can prevent DNA replication and transcription, ultimately leading to cell death. nih.gov

Interaction with Molecular Targets and Pathways (e.g., Akt, NF-κB signaling)

The biological activity of alkylating agents can be modulated by cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are critical in regulating cell survival, proliferation, and apoptosis. nih.govresearchgate.net

The Akt signaling pathway is a key regulator of cell survival and is often found to be hyperactivated in cancer cells, contributing to therapy resistance. mdpi.com Akt can phosphorylate a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. nih.govmdpi.com Some studies suggest that the PI3K-Akt pathway can modulate the expression or activation of proteins involved in DNA repair, which could influence the efficacy of DNA-damaging alkylating agents. nih.gov

The NF-κB signaling pathway plays a crucial role in the inflammatory response, immune regulation, and cell survival. nih.gov The activation of NF-κB has been linked to the promotion of cell proliferation and the inhibition of apoptosis. nih.gov There is significant crosstalk between the Akt and NF-κB pathways; Akt has been shown to be capable of activating NF-κB, further promoting cell survival. nih.gov The modulation of these pathways by compounds derived from this compound could therefore have significant biological implications.

Stereochemical Control and Diastereoselectivity in Piperidine Ring Formation and Functionalization

The synthesis of substituted piperidines with high stereochemical control is a significant area of research due to the prevalence of this motif in pharmaceuticals. nih.govacs.org

Various strategies have been developed to achieve high diastereoselectivity in the functionalization of the piperidine ring. Photoredox catalysis has been employed for the α-amino C–H arylation of highly substituted piperidines, yielding products with good yields and high diastereoselectivity. nih.govchemrxiv.org In some cases, a subsequent epimerization process can lead to a thermodynamic ratio of diastereomers. chemrxiv.org

Rhodium-catalyzed C-H insertion reactions have also been utilized for the site-selective and stereoselective synthesis of substituted piperidines. nih.gov The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can control the regioselectivity and diastereoselectivity of the functionalization. nih.gov For instance, different rhodium catalysts can favor the formation of either C2- or C4-substituted piperidines. nih.gov

Chemo-enzymatic approaches offer another powerful method for the asymmetric dearomatization of pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org A key step in this process often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.govacs.org

The following table highlights different methods for stereoselective piperidine functionalization:

| Method | Key Features | Stereochemical Outcome |

| Photoredox Catalysis | α-amino C–H arylation | High diastereoselectivity |

| Rhodium-Catalyzed C-H Insertion | Catalyst and protecting group control | High diastereoselectivity and regioselectivity |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | High enantioselectivity and diastereoselectivity |

Factors Influencing Enantiomeric Excess and Diastereomeric Ratio

The enantiomeric excess (ee) and diastereomeric ratio (dr) in transformations of this compound are influenced by a confluence of factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants and protecting groups.

Catalyst and Ligand Effects: In transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, the choice of ligand plays a pivotal role in determining the stereochemical outcome. Chiral ligands can create a chiral environment around the metal center, leading to preferential reaction with one enantiomer of a racemic substrate or directing the stereochemical course of the reaction of a chiral substrate. For instance, in stereospecific cross-coupling reactions, the transfer of chirality from an enantioenriched nucleophile to the product is dependent on a dominant stereospecific pathway of transmetallation to the palladium center nih.gov. The use of specific chiral ligands, such as Josiphos in rhodium-catalyzed reactions, has been shown to achieve high enantioselectivity (up to 99% ee) in the synthesis of chiral silicon-containing compounds, highlighting the profound impact of the ligand structure on stereochemical control.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the transition state energies of competing reaction pathways, thereby influencing both enantiomeric excess and diastereomeric ratios. Solvents can stabilize or destabilize charged intermediates and transition states, altering the energy landscape of the reaction. For example, in certain nucleophilic substitution reactions, polar aprotic solvents may favor an S(_N)2 mechanism, leading to inversion of configuration, whereas polar protic solvents might promote S(_N)1-type pathways, potentially leading to racemization.

Temperature: Temperature can have a significant impact on the selectivity of a reaction. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity when there is a small energy difference between the transition states leading to different stereoisomers. In some palladium-catalyzed coupling reactions, optimization of temperature has been shown to be a critical variable. For instance, a decrease in temperature from 80 °C to 60 °C resulted in a significant drop in product yield, indicating a delicate balance between reaction rate and selectivity nih.gov.

Protecting Groups and Directing Groups: The nature of the protecting group on the piperidine nitrogen can influence the stereochemical course of a reaction through steric and electronic effects. Bulky protecting groups can direct incoming reagents to the less hindered face of the molecule, thereby controlling the diastereoselectivity. Furthermore, the use of directing groups can lead to excellent regio- and stereoselectivity in C-H activation reactions. For example, an aminoquinoline auxiliary at the C(3) position of piperidine has been used to achieve the selective synthesis of cis-3,4-disubstituted piperidines via a palladium-catalyzed C-H arylation researchgate.net.

The interplay of these factors is often complex, and the optimal conditions for achieving high stereoselectivity are typically determined empirically for each specific transformation.

Stereospecificity in Ring-Opening and Cyclization Reactions

Stereospecificity is a critical aspect of ring-opening and cyclization reactions involving derivatives of this compound, as it ensures the transfer of the existing stereochemical information to the product.

Ring-Opening Reactions: While direct studies on ring-opening reactions of aziridinium ions derived from this compound are not extensively detailed in the provided search results, the principles of nucleophilic ring-opening of three-membered heterocycles are well-established. The reaction of aziridines with nucleophiles generally proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the attack is influenced by both steric and electronic factors. Computational studies on model systems have shown that the activation energy for the ring-opening of aziridines is generally higher than that of epoxides and thiiranes, and this reactivity can be tuned by the presence of electron-withdrawing substituents.

Cyclization Reactions: Intramolecular cyclization reactions of derivatives of this compound are a powerful strategy for the synthesis of fused bicyclic piperidine systems. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism and the conformational preferences of the transition state. For these reactions to be stereospecific, the mechanism must proceed in a way that the configuration of the starting material dictates the configuration of the product.

For example, intramolecular nucleophilic substitution, where a nucleophile tethered to the piperidine nitrogen attacks the bromomethyl group, would be expected to proceed via an S(_N)2 pathway. This would result in the formation of a new ring with a defined stereochemistry at the bridgehead carbon, reflecting an inversion of configuration at the methylene (B1212753) carbon of the original bromomethyl group. The stereoselectivity of such cyclizations can be very high, leading to the formation of a single diastereomer. The synthesis of various fused bicyclic piperidines has been reported, although the stereochemical details of the cyclization step starting specifically from an enantiomerically pure precursor like this compound are not always explicitly provided in the general literature.

Palladium-catalyzed intramolecular reactions are also a key method for constructing complex heterocyclic systems with high stereocontrol. The mechanism of these reactions often involves oxidative addition, migratory insertion, and reductive elimination steps, each of which can be stereospecific. For instance, the palladium-catalyzed annulation of internal alkynes has been used to synthesize a variety of substituted isoindolo[2,1-a]indoles, where the stereochemistry of the final product is controlled by the geometry of the intermediates in the catalytic cycle nih.gov.

Theoretical and Computational Chemistry Studies on S 3 Bromomethyl Piperidine and Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of electronic structure and the prediction of a wide range of molecular properties. nih.govaps.org These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) has become one of the most widely applied quantum mechanical methods for studying molecular systems, including piperidine (B6355638) derivatives. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient. bamu.ac.in This approach is used to investigate electronic properties, reaction mechanisms, and thermodynamic parameters such as Gibbs free energy and activation energy. researchgate.netresearchgate.net

DFT calculations, often using hybrid functionals like B3LYP, are employed to predict heats of formation, bond dissociation energies, and molecular geometries for substituted piperidines. nih.govmdpi.com For analogues of (S)-3-(Bromomethyl)piperidine, DFT can elucidate the influence of the bromomethyl group on the electronic structure of the piperidine ring. It is a valuable tool for analyzing structure-activity relationships and predicting the stability of different conformers. mdpi.com For example, DFT has been successfully used to study the conformational behavior of fluorinated piperidine derivatives, revealing the significant role of solvation and solvent polarity. nih.govnih.gov

| Property | Typical DFT Application |

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Calculates theoretical infrared (IR) spectra to compare with experimental data. |

| Electronic Properties | Determines molecular orbital energies, charge distribution, and dipole moments. |

| Reaction Energetics | Computes activation energies and reaction enthalpies to understand reaction pathways. researchgate.net |

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.dewikipedia.org These methods, such as PM3 (Parametric Method 3), are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.dewikipedia.org While less accurate than DFT, they are significantly faster, making them suitable for large molecules and for initial conformational searches. wikipedia.org

For piperidine derivatives, semi-empirical methods like AM1, PM3, and RM1 have been used to calculate spatial, electronic, and energy characteristics to establish thermodynamic stability and identify reactive centers. chemjournal.kz The PM3 method, for instance, has been used to optimize the 3D structures of piperidine derivatives before performing more computationally expensive docking calculations. nih.gov These methods provide a good balance between computational cost and accuracy for preliminary analyses of large sets of molecules.

| Method | Basis of Approximation | Common Applications |

| MNDO | Neglect of Diatomic Differential Overlap | Initial geometry optimization, heat of formation. |

| AM1 | Modified MNDO with improved core-core repulsion | Similar to MNDO, widely used for organic molecules. |

| PM3 | Re-parameterized version of AM1 using a larger set of experimental data | Geometry optimization, electronic properties, often used in QSAR studies. wikipedia.orgnih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.commdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and easily polarizable. nih.gov

For this compound, the electron-withdrawing nature of the bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperidine. DFT and other quantum chemical methods are used to calculate these orbital energies precisely, providing insight into the molecule's susceptibility to nucleophilic or electrophilic attack. bhu.ac.in

| Parameter | Significance | Predicted Influence on this compound |

| HOMO Energy | Represents the ability to donate an electron. | The nitrogen lone pair contributes significantly to the HOMO. |

| LUMO Energy | Represents the ability to accept an electron. | The σ* orbital of the C-Br bond is a likely component of the LUMO, indicating a site for nucleophilic attack. |

| Energy Gap (ΔE) | Correlates with chemical stability and reactivity. | The energy gap indicates the molecule's overall stability. |

In this compound, significant bond dipoles exist due to the electronegativity differences between C-N, N-H, and C-Br. Computational methods can calculate the magnitude and direction of the molecular dipole moment, which influences physicochemical properties like solubility, boiling point, and intermolecular interactions. The presence of the electronegative bromine and nitrogen atoms results in a significant, non-zero dipole moment for the molecule.

Conformational Analysis and Molecular Modeling of Piperidine Scaffolds

Molecular modeling techniques, ranging from molecular mechanics to high-level quantum chemical calculations, are used to explore the conformational space of piperidine scaffolds. nih.gov These studies have shown that for 3-substituted piperidines, the equatorial conformer is generally more stable to avoid 1,3-diaxial interactions. rsc.org However, factors like intramolecular hydrogen bonding or specific solvent effects can sometimes favor the axial conformation. d-nb.info Computational studies on various substituted piperidines have been crucial in understanding these conformational preferences. rsc.orgwhiterose.ac.uknih.gov The introduction of substituents significantly alters the conformational behavior of the piperidine ring. nih.gov

| Conformer | Position of Bromomethyl Group | Relative Stability | Key Interactions |

| Equatorial | Pointing away from the ring's average plane | Generally more stable | Fewer steric clashes with axial hydrogens. |

| Axial | Pointing perpendicular to the ring's average plane | Generally less stable | Potential 1,3-diaxial steric interactions with hydrogens at C5. |

Mechanistic Pathway Simulations and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. researchgate.netacs.org By simulating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. beilstein-journals.org

For this compound, a key reaction is the nucleophilic substitution at the bromomethyl group. Computational studies can model this reaction pathway (e.g., an SN2 mechanism), calculating the structure of the transition state and the activation energy barrier. researchgate.net This provides a detailed understanding of the molecule's reactivity. Such simulations have been applied to various reactions involving piperidine rings, including intramolecular C-H amination and cycloadditions, providing insights that are difficult to obtain experimentally. acs.orgnih.govmdpi.com State-of-the-art methods can reveal that factors other than traditional electronic effects, such as strain, may govern the barrier heights of these reactions. beilstein-journals.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its analogues is fundamental to understanding how chemical structure influences biological activity. These studies are crucial for the rational design of new, more potent, and selective molecules for various therapeutic targets. While specific, comprehensive SAR and QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these analyses can be applied by examining related piperidine derivatives.

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. researchgate.net Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable core for drug design. SAR studies on piperidine derivatives often investigate the impact of the position, nature, and stereochemistry of substituents on the ring, as well as modifications to the piperidine nitrogen.

For analogues of this compound, SAR studies would systematically explore the following aspects:

The role of the bromomethyl group: The electrophilic nature of the bromomethyl substituent suggests that it may act as a covalent modifier of biological targets, such as enzymes or receptors, by alkylating nucleophilic residues like cysteine, histidine, or lysine. SAR studies would involve replacing the bromine with other halogens (chlorine, iodine) or other leaving groups to modulate reactivity.

The significance of the stereochemistry: The (S)-configuration at the 3-position is likely crucial for specific interactions with a chiral binding site. Synthesis and biological evaluation of the (R)-enantiomer and the racemic mixture would be essential to determine the stereochemical requirements for activity.

Modifications of the piperidine ring: The piperidine ring itself can be modified to explore the impact on activity. This could include the introduction of other substituents on the ring or alterations to the ring size (e.g., pyrrolidine (B122466) or azepane rings).

Substitution on the piperidine nitrogen: The secondary amine of the piperidine ring is a key site for modification. N-alkylation or N-acylation can significantly impact a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.

QSAR models provide a quantitative correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models use molecular descriptors to represent the structural features of the molecules. For this compound and its analogues, a QSAR study would involve the generation of a dataset of compounds with varying substituents and their corresponding biological activities.

Illustrative Data for SAR Analysis

The following hypothetical data table illustrates the kind of information that would be generated in a preliminary SAR study of this compound analogues. In this example, the compounds are evaluated for their inhibitory activity against a hypothetical enzyme.

| Compound ID | R1 (at N1) | R2 (at C3) | IC₅₀ (nM) |

| 1 | H | CH₂Br | 50 |

| 2 | CH₃ | CH₂Br | 75 |

| 3 | H | CH₂Cl | 120 |

| 4 | H | CH₂I | 30 |

| 5 | H | CH₃ | >10000 |

| 6 (R-enantiomer) | H | CH₂Br | 500 |

Interactive Data Table

The presence of a halomethyl group at the 3-position is critical for activity, as the methyl analogue (5 ) is inactive.

The nature of the halogen influences potency, with the iodomethyl analogue (4 ) being the most potent, suggesting a possible correlation with leaving group ability or size.

The (S)-stereochemistry is preferred, as the (R)-enantiomer (6 ) is significantly less active.

Substitution on the piperidine nitrogen with a methyl group (2 ) slightly decreases activity compared to the unsubstituted analogue (1 ).

QSAR Model Development

A QSAR model for this series of compounds would use various molecular descriptors to quantify their structural properties. These descriptors could include:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges to describe the electronic environment of the substituents.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume to quantify the size and shape of the molecules.

Hydrophobic descriptors: LogP or π values to represent the lipophilicity of the compounds.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecular graph.

An example of a simple QSAR equation that could be derived from a larger dataset is:

log(1/IC₅₀) = 0.85 * σ - 0.12 * MR + 2.5

This equation would suggest that electron-withdrawing substituents and smaller steric bulk are favorable for activity.

Illustrative Data for QSAR Analysis

The following table provides hypothetical data that could be used to build a QSAR model.

| Compound ID | log(1/IC₅₀) | σ (Hammett Constant) | MR (Molar Refractivity) |

| 1a | 7.30 | 0.23 | 6.03 |

| 1b | 7.12 | 0.00 | 5.65 |

| 1c | 6.92 | 0.23 | 6.03 |

| 1d | 7.52 | 0.40 | 8.88 |

| 1e | 4.00 | -0.17 | 5.65 |

| 1f | 6.30 | 0.23 | 6.03 |

Interactive Data Table

It is important to note that the data presented in these tables are purely for illustrative purposes to explain the concepts of SAR and QSAR in the context of this compound and its analogues. Comprehensive experimental studies are required to establish definitive relationships. The development of potent and selective agents based on the this compound scaffold would heavily rely on such detailed theoretical and computational chemistry studies.

Advanced Analytical Methodologies for Research and Development of S 3 Bromomethyl Piperidine

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the primary structural confirmation of (S)-3-(Bromomethyl)piperidine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the piperidine (B6355638) ring and the bromomethyl substituent.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The spectrum for this compound is expected to show complex multiplets for the piperidine ring protons due to their diastereotopic nature and spin-spin coupling. Key signals would include those for the protons on the carbon bearing the bromomethyl group, the bromomethyl protons themselves, and the proton on the nitrogen atom. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for each of the five carbon atoms in the piperidine ring and the one carbon in the bromomethyl group. The chemical shifts are indicative of the carbon type (CH, CH₂, etc.) and its local electronic environment. acs.org

Chiral Discrimination: To confirm the enantiomeric purity, chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used. nih.gov These agents form diastereomeric complexes with the enantiomers of the amine, leading to separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific vibrational modes.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the piperidine ring and methylene (B1212753) group.

C-Br Stretch: The presence of the bromomethyl group is confirmed by a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Table 1: Typical Spectroscopic Data for 3-Substituted Piperidine Scaffolds

| Technique | Key Feature | Typical Chemical Shift / Wavenumber | Information Provided |

|---|---|---|---|

| ¹H NMR | Piperidine Ring Protons | δ 1.5 - 3.5 ppm | Connectivity and stereochemistry of the heterocyclic ring |

| Bromomethyl Protons (CH₂Br) | δ 3.3 - 3.6 ppm | Presence and environment of the bromomethyl group | |

| Amine Proton (NH) | Variable (δ 1.0 - 4.0 ppm), broad | Presence of the secondary amine functional group | |

| ¹³C NMR | Piperidine Ring Carbons | δ 20 - 60 ppm | Carbon framework of the heterocyclic ring |

| Bromomethyl Carbon (CH₂Br) | δ 30 - 40 ppm | Confirmation of the bromomethyl substituent | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Secondary amine presence |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds | |

| C-Br Stretch | 500 - 600 cm⁻¹ | Presence of the carbon-bromine bond |

Chromatographic Separations for Purity and Isomeric Analysis (e.g., GC, HPLC, HILIC)

Chromatographic techniques are essential for assessing the chemical and, critically, the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds. To separate the (S)- and (R)-enantiomers of 3-(Bromomethyl)piperidine, HPLC systems are equipped with Chiral Stationary Phases (CSPs). csfarmacie.cz

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. researchgate.netmdpi.com These phases create a chiral environment where the two enantiomers exhibit different affinities due to transient diastereomeric interactions, resulting in different retention times and allowing for their separation and quantification.

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution between the enantiomers. researchgate.net

Purity Analysis: Besides enantiomeric purity, reversed-phase HPLC (RP-HPLC) with standard C18 columns can be used to determine the chemical purity by separating the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC) can also be used for purity analysis, particularly for assessing volatile impurities. Due to the polarity and relatively low volatility of this compound, derivatization is often required prior to GC analysis. sigmaaldrich.comscienceopen.com The secondary amine is typically acylated or silylated to produce a more volatile and thermally stable derivative with improved chromatographic properties. Chiral GC columns can then be used to separate the derivatized enantiomers. sigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a useful technique for separating polar compounds. While less common for this specific molecule, HILIC could potentially be employed for the separation of polar impurities or related metabolites that are not well-retained in reversed-phase systems. nsf.gov

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Method | Stationary Phase | Typical Mobile Phase / Carrier Gas | Primary Application | Notes |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD) | Hexane/Isopropanol | Enantiomeric purity determination | Direct separation of enantiomers without derivatization. researchgate.net |

| RP-HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | Chemical purity, impurity profiling | Standard method for assessing non-chiral impurities. |

| Chiral GC | Cyclodextrin-based | Helium or Hydrogen | Enantiomeric purity determination | Requires derivatization of the amine to increase volatility. sigmaaldrich.com |

| HILIC | Bare silica, amide, or amine-bonded | High organic content (e.g., >80% Acetonitrile) | Analysis of highly polar impurities | Useful for compounds poorly retained in RP-HPLC. nsf.gov |

Future Directions and Emerging Research Areas for S 3 Bromomethyl Piperidine

Exploration of Novel Catalytic and Stereoselective Pathways for Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines like (S)-3-(Bromomethyl)piperidine remains a significant challenge, often requiring lengthy synthetic sequences or stoichiometric chiral auxiliaries. Current research is actively pursuing more efficient catalytic and stereoselective methods to overcome these limitations.